![molecular formula C18H19NO6 B4687509 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide](/img/structure/B4687509.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, apoptosis, and gene expression. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. Therefore, GSK-3β inhibitors have emerged as potential therapeutic agents for these diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide involves the inhibition of this compoundβ activity. This compoundβ is a multifunctional kinase that phosphorylates various substrates involved in different cellular processes. Inhibition of this compoundβ activity by this compound leads to the activation of downstream signaling pathways, resulting in various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals. In addition, this compound has been investigated for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It may have off-target effects, and its potency and selectivity may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as bipolar disorder and inflammatory disorders. Another direction is to develop more potent and selective this compoundβ inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit this compoundβ activity in vitro and in vivo, leading to various biological effects. For example, this compoundβ inhibition by this compound has been reported to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals. In addition, this compound has been investigated for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-21-14-10-16(23-3)15(22-2)9-12(14)18(20)19-11-4-5-13-17(8-11)25-7-6-24-13/h4-5,8-10H,6-7H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNJMYRHZUYFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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